molecular formula C7H8O6-2 B1260215 4-Hydroxy-2-oxoheptanedioate

4-Hydroxy-2-oxoheptanedioate

Cat. No. B1260215
M. Wt: 188.13 g/mol
InChI Key: HNOAJOYERZTSNK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxoheptanedioate is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 4-hydroxy-2-oxoheptanedioic acid. It derives from a pimelate(2-). It is a conjugate base of a 4-hydroxy-2-oxoheptanedioic acid. It is a tautomer of a 2,4-dihydroxyhept-2-enedioate.

Scientific Research Applications

Atmospheric Analysis

Sakaguchi and Kawamura (1994) identified 4-oxoheptanedioic acid in marine aerosols, suggesting its significance in atmospheric chemistry and marine environments. This discovery highlights the compound's role in environmental studies, particularly in understanding atmospheric compositions and aerosol dynamics (Sakaguchi & Kawamura, 1994).

Antimicrobial and Antiviral Properties

Narmani et al. (2019) found that derivatives of heptanedioic acid, closely related to 4-hydroxy-2-oxoheptanedioate, exhibit antimicrobial and antiviral properties. This suggests potential applications in developing new antimicrobial and antiviral agents (Narmani et al., 2019).

Bioplastics Production

Nguyen and Lee (2021) demonstrated the use of 4-Hydroxybutyric acid, a structurally similar compound to 4-hydroxy-2-oxoheptanedioate, in the biosynthesis of bioplastics. This indicates potential applications in sustainable materials science, particularly in the production of biodegradable plastics (Nguyen & Lee, 2021).

Environmental Degradation Studies

Drzewicz et al. (2010) studied the degradation of cyclohexanoic acid, closely related to 4-hydroxy-2-oxoheptanedioate, in environmental samples. This research provides insights into the environmental fate and degradation pathways of similar compounds, which is crucial for environmental pollution studies (Drzewicz et al., 2010).

properties

Product Name

4-Hydroxy-2-oxoheptanedioate

Molecular Formula

C7H8O6-2

Molecular Weight

188.13 g/mol

IUPAC Name

4-hydroxy-2-oxoheptanedioate

InChI

InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13)/p-2

InChI Key

HNOAJOYERZTSNK-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(CC(=O)C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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